![molecular formula C11H12ClNO5 B1443014 Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate CAS No. 1143026-86-1](/img/structure/B1443014.png)
Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate
Overview
Description
Scientific Research Applications
Synthesis of Benzimidazole Derivatives
Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate: is used in the synthesis of benzimidazole derivatives through Buchwald-Hartwig coupling . These derivatives have shown a range of biological activities, including antimicrobial properties. The process involves palladium-catalyzed cross-coupling reactions, which are advantageous over classical methods due to their mild reaction conditions.
Antimicrobial Activity
The synthesized benzimidazole derivatives containing the Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate moiety have been tested for their antibacterial activity against various gram-positive and gram-negative bacterial strains . This highlights its potential use in developing new antimicrobial agents.
Pharmaceutical Research
In pharmaceutical research, this compound is employed in the development of new drugs. For instance, it has been used in the synthesis of compounds with potential activity against anaplastic lymphoma kinase (ALK), which are important in the treatment of certain types of cancer .
Organic Material Synthesis
The compound’s utility extends to the synthesis of organic materials. Its role in forming C-N bonds is crucial in creating aryl amine derivatives, which are integral to a wide array of fields such as natural products, dendrimers, and polymers .
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate might interact with organoboron reagents or palladium catalysts.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in the formation of carbon-carbon bonds . This process typically involves the oxidative addition of an organic group to a palladium catalyst, followed by transmetalation with an organoboron reagent .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it might influence pathways related to carbon-carbon bond formation.
Result of Action
If it participates in suzuki–miyaura cross-coupling reactions , it might contribute to the synthesis of complex organic compounds.
Action Environment
The action, efficacy, and stability of Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst and the pH of the reaction environment .
properties
IUPAC Name |
methyl 2-chloro-5-nitro-4-propan-2-yloxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO5/c1-6(2)18-10-5-8(12)7(11(14)17-3)4-9(10)13(15)16/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXISPSPUIGKTPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-isopropoxy-5-nitrobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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